molecular formula C14H13Cl2N3O2 B2811032 N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide CAS No. 1808351-87-2

N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide

カタログ番号 B2811032
CAS番号: 1808351-87-2
分子量: 326.18
InChIキー: ONKWBKDRUJYVTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on the brain and body.

作用機序

N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, this compound can reduce neuronal activity and prevent excessive excitation that can lead to seizures or anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a variety of effects on neuronal activity. In animal models, this compound has been shown to reduce seizure activity and anxiety-like behavior. It has also been shown to prevent relapse in animal models of drug addiction. However, the exact effects of this compound on the brain and body are still being studied.

実験室実験の利点と制限

One advantage of N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide is its selectivity for GABA-AT, which reduces the likelihood of off-target effects. It has also been shown to be effective in preclinical models of neurological and neuropsychiatric disorders. However, the limitations of this compound in lab experiments include its poor solubility in water and its rapid metabolism in vivo, which can limit its effectiveness in animal models.

将来の方向性

There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide. One area of interest is its potential as a treatment for drug addiction. This compound has been shown to reduce relapse in animal models of addiction, and further research could explore its potential as a treatment for human addiction. Another area of interest is its potential as a treatment for anxiety disorders. This compound has been shown to reduce anxiety-like behavior in animal models, and further research could explore its potential as a treatment for human anxiety disorders. Finally, further research could explore the mechanisms underlying the effects of this compound on the brain and body, which could lead to a better understanding of its potential as a therapeutic agent.

合成法

N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(3,4-dichlorophenyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyanocyclopropyl)amine to form the desired amide product.

科学的研究の応用

N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide has been studied extensively in preclinical models as a potential treatment for a variety of neurological and neuropsychiatric disorders, including epilepsy, anxiety, and addiction. In animal models, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce anxiety-like behavior and prevent relapse in animal models of drug addiction.

特性

IUPAC Name

N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2/c15-10-2-1-9(5-11(10)16)6-12(18-8-20)13(21)19-14(7-17)3-4-14/h1-2,5,8,12H,3-4,6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKWBKDRUJYVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C(CC2=CC(=C(C=C2)Cl)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。